An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indole: Chemical Properties and Structure
An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4,5,6,7-tetrahydro-1H-indole (also known as cyclohex[b]pyrrole). This saturated heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. All quantitative data is presented in structured tables, and key experimental methodologies are detailed.
Chemical Structure and Identification
4,5,6,7-Tetrahydro-1H-indole is a bicyclic compound featuring a pyrrole ring fused to a cyclohexane ring. This structure is foundational for more complex molecules, including various pharmacologically active agents.
Caption: 2D Structure of 4,5,6,7-Tetrahydro-1H-indole.
Physicochemical and Spectroscopic Properties
The key physical and chemical properties of 4,5,6,7-tetrahydro-1H-indole are summarized below. These properties are essential for its handling, characterization, and application in synthesis.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 13618-91-2 | [1] |
| Molecular Formula | C₈H₁₁N | [1] |
| Molecular Weight | 121.18 g/mol | [1] |
| Appearance | Brown to pink solid | |
| Melting Point | 53-57 °C | |
| Boiling Point | 64 °C @ 0.1 Torr | |
| pKa (Predicted) | 18.03 ± 0.20 | |
| LogP | 1.89 - 2.13 | [2][3] |
| Storage Temperature | 2-8°C |
Table 2: Spectroscopic Data
Spectroscopic data is critical for the structural elucidation and purity assessment of 4,5,6,7-tetrahydro-1H-indole. The following data is based on a representative derivative, 2-phenyl-1-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydro-1H-indole, and provides an approximation for the core ring system.
| Parameter | Value | Reference |
| ¹H NMR | δ (ppm): 6.07 (s, 1H, H-3), 2.53-2.68 (m, 2H, 7-CH₂), 1.92-2.53 (m, 2H, 4-CH₂), 1.53-1.82 (m, 4H, 5,6-CH₂) | [4] |
| IR | ν (cm⁻¹): 3054 (Ar-H stretch), 2931, 2856 (C-H stretch) | [4] |
| Mass Spectrum | Molecular Ion (M⁺): m/z 121.0891 | [5] |
Note: NMR and IR data are for 2-phenyl-1-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydro-1H-indole and serve as an estimate for the unsubstituted core.[4]
Synthesis and Reactivity
4,5,6,7-Tetrahydro-1H-indole is a key synthetic intermediate.[1] Its synthesis often relies on classical indole formation reactions or modern catalytic methods.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for preparing indoles and their derivatives.[6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde.[6][8] For 4,5,6,7-tetrahydro-1H-indole, the logical starting materials would be a protected 2-hydrazinopyrrole and cyclohexanone.
Caption: Mechanism of the Fischer Indole Synthesis.
Metal-Catalyzed Cyclization
Modern synthetic approaches often employ metal catalysis. For instance, derivatives of 4,5,6,7-tetrahydro-1H-indole can be synthesized via the intramolecular cyclization of amino propargylic alcohols, catalyzed by palladium or silver salts.[4]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility in a research setting. Below are representative protocols for the synthesis of tetrahydroindole structures.
Protocol 1: Microwave-Assisted Fischer Indole Synthesis (Adapted)
This protocol is adapted from a similar synthesis of 1,2,3,4-tetrahydrocarbazole and represents a plausible, efficient method for synthesizing the target scaffold.[9]
Caption: Workflow for Microwave-Assisted Indole Synthesis.
Methodology:
-
Reactant Charging: In a microwave-safe reaction vessel, combine cyclohexanone (1.0 eq.), the appropriate phenylhydrazine (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq.). The reaction is often performed solvent-free.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 600 W) for a short duration (e.g., 3 minutes).[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroindole.
Protocol 2: Palladium-Catalyzed Cyclization of Amino Propargylic Alcohols
This method is used for synthesizing N-substituted 2-phenyl-4,5,6,7-tetrahydro-1H-indoles.[4]
Methodology:
-
Reactant Preparation: Dissolve the amino propargylic alcohol derivative (1.0 eq.) in acetonitrile (MeCN).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.01 eq.) to the solution.
-
Reaction: Reflux the reaction mixture for 2 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, cool the mixture and filter off the catalyst.
-
Concentration and Purification: Remove the organic solvent in vacuo. Purify the residue by column chromatography on silica gel (e.g., using a petroleum ether-ethyl acetate eluent system) to isolate the final product.[4]
Applications in Research and Development
Derivatives of the 4,5,6,7-tetrahydroindole scaffold are prevalent in drug discovery. The related 4,5,6,7-tetrahydroindol-4-one motif is a core component in drugs such as the antipsychotic molindone and has been explored for applications including GABAA agonists and heat shock protein 90 (Hsp90) inhibitors for cancer treatment.[10] The parent compound, 4,5,6,7-tetrahydro-1H-indole, serves as a crucial starting material for accessing these more complex and functionalized derivatives.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. chemscene.com [chemscene.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. 4,5,6,7-tetrahydro-1H-isoindole | C8H11N | CID 125414630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
